molecular formula C11H13ClO2 B7990854 4-Chloro-3-methylphenethyl acetate

4-Chloro-3-methylphenethyl acetate

Cat. No.: B7990854
M. Wt: 212.67 g/mol
InChI Key: BEEUOBZFMHFZLS-UHFFFAOYSA-N
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Description

4-Chloro-3-methylphenethyl acetate (CAS 54963-43-8), also known as acetic acid 4-chloro-3-methylphenyl ester, is a chlorinated aromatic ester with the molecular formula C₉H₉ClO₂ and a molar mass of 184.62 g/mol . It is structurally characterized by a phenyl ring substituted with a chlorine atom at the 4-position and a methyl group at the 3-position, with an acetyloxy (-OAc) group at the 1-position.

Properties

IUPAC Name

2-(4-chloro-3-methylphenyl)ethyl acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13ClO2/c1-8-7-10(3-4-11(8)12)5-6-14-9(2)13/h3-4,7H,5-6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEEUOBZFMHFZLS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)CCOC(=O)C)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13ClO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-3-methylphenethyl acetate typically involves the esterification of 4-chloro-3-methylphenethyl alcohol with acetic acid or acetic anhydride. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include refluxing the reactants in an organic solvent like toluene or dichloromethane to facilitate the esterification process.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction parameters such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product. The use of automated systems also enhances the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-3-methylphenethyl acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the ester group to an alcohol using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The chlorine atom in the phenyl ring can be substituted with other nucleophiles like amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an alkaline medium or chromium trioxide in acetic acid.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: 4-Chloro-3-methylbenzoic acid or 4-chloro-3-methylacetophenone.

    Reduction: 4-Chloro-3-methylphenethyl alcohol.

    Substitution: Various substituted phenethyl acetates depending on the nucleophile used.

Scientific Research Applications

4-Chloro-3-methylphenethyl acetate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable compound for studying esterification and substitution reactions.

    Biology: The compound is investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.

    Industry: It is used in the production of fragrances and flavoring agents due to its pleasant aroma.

Mechanism of Action

The mechanism of action of 4-Chloro-3-methylphenethyl acetate involves its interaction with various molecular targets. In biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. The exact pathways and molecular targets are still under investigation, but it is believed that the compound can modulate enzyme activity or receptor binding, resulting in its observed biological effects.

Comparison with Similar Compounds

Structural and Physical Properties

The following table summarizes key differences between 4-chloro-3-methylphenethyl acetate and related chlorinated esters:

Compound Name CAS Number Molecular Formula Molar Mass (g/mol) Key Structural Features Physical State Boiling/Melting Point
This compound 54963-43-8 C₉H₉ClO₂ 184.62 4-Cl, 3-Me on phenyl ring; acetyloxy group Not reported Not reported
Methyl 4-chlorophenylacetate 52449-43-1 C₉H₉ClO₂ 184.62 4-Cl on phenyl ring; methyl ester of acetic acid Reference material Not reported
Methyl γ-chloroacetoacetate 32807-28-6 C₅H₇ClO₃ 150.56 Chloro-substituted acetoacetate chain Colorless liquid BP: 50°C (0.13 kPa)
Ethyl 2-(4-chlorophenoxy)acetoacetate 10263-19-1 C₁₂H₁₃ClO₄ 272.68 4-Cl-phenoxy group; ethyl ester Not reported Not reported

Key Observations :

  • Constitutional Isomerism: this compound and methyl 4-chlorophenylacetate share the same molecular formula (C₉H₉ClO₂) but differ in functional group placement. The former is a phenolic ester, while the latter is a phenylacetic acid methyl ester .
  • Substituent Effects : Methyl γ-chloroacetoacetate (C₅H₇ClO₃) features a chloro-substituted acetoacetate chain, making it more polar and volatile (BP 50°C at 0.13 kPa) compared to aromatic esters .

Stability and Reactivity

  • Hydrolysis Sensitivity : Chlorinated esters are prone to hydrolysis under acidic or basic conditions. Methyl γ-chloroacetoacetate’s slight water solubility may accelerate degradation compared to aromatic esters .

Biological Activity

4-Chloro-3-methylphenethyl acetate (C10H11ClO2) is an organic compound that has garnered attention for its potential biological activities. As a derivative of phenethyl acetate, it features a chlorine atom at the 4-position and a methyl group at the 3-position of the phenyl ring. This unique structure may influence its chemical reactivity and biological interactions, making it a subject of interest in various fields, including pharmacology and toxicology.

This compound is synthesized through the esterification of 4-chloro-3-methylphenethyl alcohol with acetic acid or acetic anhydride, typically using an acid catalyst like sulfuric acid. The reaction conditions often involve refluxing in organic solvents such as toluene or dichloromethane to enhance yield and purity.

Reaction Mechanisms

The compound can undergo various chemical reactions:

  • Oxidation : Converts to carboxylic acids or ketones using oxidizing agents like potassium permanganate.
  • Reduction : Ester groups can be reduced to alcohols using lithium aluminum hydride.
  • Substitution : The chlorine atom can be replaced by nucleophiles under basic conditions.

The biological activity of this compound is believed to stem from its interaction with specific molecular targets within biological systems. Preliminary studies suggest that it may modulate enzyme activity or receptor binding, influencing various cellular processes. However, detailed pathways remain to be fully elucidated.

Antimicrobial and Antifungal Properties

Research indicates that this compound exhibits antimicrobial and antifungal properties. In vitro studies have shown effectiveness against certain bacterial strains and fungi, suggesting potential applications in medicinal chemistry and agriculture.

Microbial Strain Activity Reference
Staphylococcus aureusInhibitory
Escherichia coliModerate
Candida albicansEffective

Study on Antimicrobial Efficacy

A study published in a peer-reviewed journal evaluated the antimicrobial efficacy of various phenethyl derivatives, including this compound. The results indicated significant inhibition against Gram-positive bacteria, highlighting its potential as a therapeutic agent.

Pharmacological Research

Further pharmacological investigations have focused on the compound's ability to affect neurotransmitter transporters. Notably, it has been observed that this compound may influence dopamine and serotonin transporters, which are critical in mood regulation and neurological disorders .

Toxicological Considerations

While exploring its biological activity, it is essential to consider the toxicological profile of this compound. Toxicological assessments have been conducted to evaluate its safety for potential therapeutic use. Studies indicate that while the compound shows promising biological effects, further research is necessary to understand its safety margins and potential side effects.

Comparison with Similar Compounds

The structural differences between this compound and its analogs (e.g., phenethyl acetate) significantly influence their biological activities:

Compound Chlorine Substitution Methyl Substitution Biological Activity
This compoundYesYesAntimicrobial, Neuroactive
Phenethyl acetateNoNoLimited biological activity
4-Chlorophenethyl acetateYesNoModerate antimicrobial effects

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